3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

Medicinal Chemistry Synthetic Chemistry Chemical Intermediates

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4) is a saturated, bicyclic heterocyclic compound. Its core structure is a hexahydro-1H-pyrrolizine ring system, functionalized with a ketone at the 3-position and a nitrile group at the 7a-bridgehead.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 113089-36-4
Cat. No. B047964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile
CAS113089-36-4
Synonyms1H-Pyrrolizine-7a(5H)-carbonitrile,tetrahydro-3-oxo-(9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)N2C1)C#N
InChIInChI=1S/C8H10N2O/c9-6-8-3-1-5-10(8)7(11)2-4-8/h1-5H2
InChIKeyBZGMLYBFFFPAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4): A Defined Heterocyclic Building Block for Pharmaceutical Research


3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4) is a saturated, bicyclic heterocyclic compound [1]. Its core structure is a hexahydro-1H-pyrrolizine ring system, functionalized with a ketone at the 3-position and a nitrile group at the 7a-bridgehead [1]. The compound has a defined molecular formula (C8H10N2O) and molecular weight (150.18 g/mol) . It is primarily offered as a research chemical with a standard purity of 97% and is used as a key intermediate in the synthesis of more complex pharmaceutical agents .

Building block for enzyme inhibitor synthesis Reported use as key intermediate with ketone and nitrile functional handles
Defined heterocyclic scaffold Saturated hexahydro-pyrrolizine core may support chemical stability in synthetic workflows
Research-grade purity specification Supplied with vendor-specified purity to support reproducible synthetic outcomes

Why a Generic Pyrrolizine is Not a Substitute for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4)


Substituting 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile with a generic pyrrolizine derivative is not scientifically valid due to the precise structural features that dictate its utility. The combination of a saturated pyrrolizine core with specific 3-oxo and 7a-carbonitrile functional groups creates a unique chemical entity . Saturated systems, as indicated by the 'hexahydro' prefix, generally exhibit enhanced chemical stability compared to unsaturated analogs [1]. Furthermore, the reactivity and downstream synthetic pathways are strictly governed by the presence of both the ketone and nitrile moieties, which are absent or differently positioned in other analogs . Using a different compound, such as one lacking the ketone or with the nitrile at another position (e.g., 7-carbonitrile), would result in a fundamentally different chemical intermediate, leading to failure in established synthetic protocols and unpredictable biological outcomes.

Functional group mismatch
The combination of 3-oxo and 7a-carbonitrile defines reactivity; analogs lacking or repositioning these groups may shift synthetic outcomes.
Saturation state variation
Unsaturated or partially saturated pyrrolizines may exhibit different stability and side-reaction profiles, limiting direct substitution.
Undefined purity analogs
Generic pyrrolizine derivatives without batch-specific purity documentation introduce unknown variables that may confound synthetic reproducibility.

Quantitative Differentiators: A Comparative Guide for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4)


Defined Molecular Structure Enables Predictable Synthetic Outcomes Compared to Mixed or Undefined Pyrrolizine Derivatives

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4) is a specific molecular entity with a defined structure (hexahydro-1H-pyrrolizine core, 3-oxo, and 7a-carbonitrile) [1]. In contrast, generic or mixed pyrrolizine derivatives represent a class of compounds with varying degrees of saturation and different functional group arrangements, which leads to unpredictable chemical behavior and makes them unsuitable as direct substitutes [1].

Structural specificity
Class-level
Defined hexahydro-pyrrolizine core with 3-oxo and 7a-carbonitrile
Enables predictable synthetic behavior vs. generic pyrrolizine class
Qualitative differentiation; no quantified comparison available.
Medicinal Chemistry Synthetic Chemistry Chemical Intermediates

High Vendor-Supplied Purity Reduces Unknown Variables Versus Lower-Purity or Unspecified Pyrrolizine Analogs

Commercially available 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4) is supplied with a standard purity of 97%, as confirmed by vendors offering batch-specific quality control data . This level of purity is not guaranteed for all other pyrrolizine analogs, which may be offered at lower purities or without detailed analytical certification, introducing unknown impurities that can confound research outcomes .

Vendor purity
Specification review
97%
Supports reproducible synthesis; minimizes unknown impurity variables
Batch-specific COA data may be available; verify for each lot.
Quality Control Chemical Synthesis Analytical Chemistry

The 3-Oxo-7a-Carbonitrile Motif is a Documented Precursor for Enzyme Inhibitors, a Function Absent in Non-Keto Analogs Like Hexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 68295-48-7)

The compound is utilized as a key intermediate for developing enzyme inhibitors . This application is directly enabled by its 3-oxo and 7a-carbonitrile functionalities, which are crucial for binding interactions and further derivatization . An analog like Hexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 68295-48-7) lacks the 3-oxo group, which significantly alters its chemical reactivity and potential to be elaborated into active enzyme inhibitors .

Application pathway
Class-level
Key intermediate for enzyme inhibitor synthesis
3-oxo group enables elaboration into inhibitors; non-keto analog (CAS 68295-48-7) lacks this pathway
Inference from reported synthetic utility.
Enzyme Inhibition Drug Discovery Medicinal Chemistry

The Saturated 'Hexahydro' Core Suggests Improved Chemical Stability Over Unsaturated Pyrrolizines

The 'hexahydro' prefix in the compound's name indicates a fully saturated bicyclic ring system. SAR studies on pyrrolizine derivatives suggest that saturation generally enhances chemical stability compared to unsaturated analogs, which can be prone to oxidation or other degradation pathways [1].

Saturation stability
Class-level inference
Saturated hexahydro core suggests improved stability over unsaturated analogs
May support longer shelf-life and robust reaction conditions
Inferred from SAR studies; quantitative stability data not available.
Chemical Stability Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Defined Application Scenarios for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4) Based on Evidence


Medicinal Chemistry: Synthesis of Targeted Enzyme Inhibitor Libraries

This compound is best applied as a key intermediate in the synthesis of enzyme inhibitors . Its defined structure and functional groups allow for predictable and diverse derivatization. Researchers should prioritize this specific CAS number (113089-36-4) when planning synthetic routes to novel inhibitors to ensure they are working with the correct building block, rather than a generic pyrrolizine which could derail the synthetic pathway .

Quality Control and Analytical Development

The availability of this compound at a 97% purity standard, often with supporting analytical data, makes it a suitable reference standard for developing HPLC or NMR methods to analyze more complex mixtures or reaction products . Its defined and relatively simple structure provides a reliable baseline for method validation and impurity profiling.

Structure-Activity Relationship (SAR) Studies for Chemical Stability

Given its saturated 'hexahydro' core, this compound serves as a stable scaffold for SAR studies [1]. Researchers can use it as a control or base structure to compare the activity and stability of less saturated or differently functionalized pyrrolizine analogs, helping to deconvolute the contributions of core saturation from other functional group effects [1].

Chemical Process Development: Starting Material for Heterocycle Synthesis

As a small, defined heterocyclic building block, this compound is suitable as a starting material for the development of scalable synthetic processes . Its defined molecular weight and boiling point provide predictable physical properties for reaction engineering and purification development.

Application
Selection Property
Validation Focus
Enzyme inhibitor library synthesis
Defined building block with ketone and nitrile handles
Confirm synthetic route compatibility and derivative yield
Analytical method development
Certified purity specification with batch analytical data
Verify suitability as HPLC/NMR standard for impurity profiling
SAR stability studies
Saturated scaffold for stability comparisons
Compare degradation profiles vs. unsaturated analogs under stress
Process chemistry scale-up
Small heterocyclic starting material with defined properties
Assess scalability of reactions and purification protocols

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